Triisopropyl citrate

Vue d'ensemble

Description

Triisopropyl citrate is an ester of citric acid and isopropanol. It is a colorless, viscous liquid that is used in various industrial and scientific applications. The compound is known for its emollient properties and is often used in cosmetic formulations to soften and smooth the skin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Triisopropyl citrate is synthesized through the esterification of citric acid with isopropanol. The reaction typically involves heating citric acid with an excess of isopropanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control. The use of high-purity reagents and catalysts ensures the production of high-quality this compound. The final product is often subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: Triisopropyl citrate undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to citric acid and isopropanol.

Oxidation: Under oxidative conditions, this compound can be converted to citric acid derivatives.

Esterification: this compound can participate in transesterification reactions with other alcohols to form different esters.

Major Products Formed:

Hydrolysis: Citric acid and isopropanol.

Oxidation: Citric acid derivatives.

Esterification: Various esters depending on the alcohol used in the reaction.

Applications De Recherche Scientifique

Pharmaceutical Applications

- Solvent and Excipient : TIPC is utilized as a solvent in pharmaceutical formulations due to its favorable properties, such as low toxicity and good solubilizing ability for various active pharmaceutical ingredients (APIs). It acts as an excipient that can enhance the bioavailability of poorly soluble drugs.

- Transdermal Delivery Systems : TIPC has been studied for its effectiveness in transdermal drug delivery systems. It has shown potential to enhance the permeation of drugs through the skin, making it suitable for topical formulations .

- Stabilizer : In pharmaceutical preparations, TIPC is used as a stabilizer for emulsions and suspensions, helping to maintain the integrity and efficacy of the formulations over time .

Cosmetic Applications

- Emollient : TIPC is widely used in cosmetic formulations as an emollient due to its skin-conditioning properties. It helps to improve the texture and spreadability of creams and lotions .

- pH Regulator : In cosmetic products, TIPC serves as a pH regulator, ensuring that formulations remain within an optimal pH range for skin compatibility .

- Active Ingredient Carrier : TIPC can function as a carrier for active ingredients in cosmetic formulations, enhancing their stability and effectiveness .

Food Industry Applications

- Food Additive : TIPC is recognized as a food additive that can be used to enhance flavor and stability in food products. Its safety profile allows for its use in various food applications .

- Flavoring Agent : It serves as a flavoring agent in food products, contributing to the overall sensory experience without imparting undesirable tastes .

Case Study 1: Transdermal Drug Delivery

A study investigated the use of TIPC in enhancing the transdermal absorption of a synthetic prostaglandin E2 compound. Results indicated that formulations containing TIPC significantly increased drug permeation compared to traditional vehicles like petrolatum .

Case Study 2: Cosmetic Formulation Stability

In a formulation stability study, TIPC was included in various cream bases. The results demonstrated that creams containing TIPC maintained their viscosity and emulsion stability over extended periods compared to those without it .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Solvent/Excipient | Enhances bioavailability |

| Transdermal Delivery | Increases drug permeation | |

| Stabilizer | Maintains formulation integrity | |

| Cosmetics | Emollient | Improves texture and spreadability |

| pH Regulator | Ensures skin compatibility | |

| Active Ingredient Carrier | Enhances stability and effectiveness | |

| Food Industry | Food Additive | Enhances flavor and stability |

| Flavoring Agent | Contributes to sensory experience |

Mécanisme D'action

The mechanism of action of triisopropyl citrate involves its ability to chelate metal ions, particularly calcium ions. This chelation process prevents the formation of insoluble calcium salts, thereby enhancing the solubility and stability of various compounds. In biological systems, this compound can modulate enzyme activity by binding to metal ion cofactors, affecting metabolic pathways .

Comparaison Avec Des Composés Similaires

- Triethyl citrate

- Tributyl citrate

- Tris(2-ethylhexyl) citrate

Comparison: Triisopropyl citrate is unique due to its specific esterification with isopropanol, which imparts distinct physical and chemical properties. Compared to triethyl citrate and tributyl citrate, this compound has a higher boiling point and lower volatility, making it suitable for applications requiring thermal stability. Additionally, its emollient properties are more pronounced, making it a preferred choice in cosmetic formulations .

Activité Biologique

Triisopropyl citrate (TIPC) is an ester of citric acid and isopropyl alcohol, utilized primarily as a plasticizer and solvent in various applications, including food, cosmetics, and pharmaceuticals. Its biological activity has garnered interest due to its potential health benefits and safety profile. This article examines the biological activity of TIPC, focusing on its metabolic effects, cytotoxicity, and potential therapeutic applications.

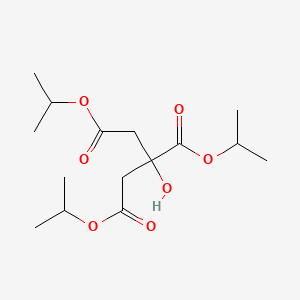

This compound is synthesized through the esterification of citric acid with isopropanol. The structural formula can be represented as:

In vivo studies have shown that TIPC is metabolized rapidly in the body. It undergoes hydrolysis to produce citric acid and isopropanol, which are both naturally occurring compounds in human metabolism . The metabolic pathway involves conversion into various metabolites such as acetyl citrate and butyric acid, which may contribute to its biological effects .

1. Cytotoxicity and Anticancer Potential

Research has indicated that TIPC exhibits low cytotoxicity towards normal human cells while showing potential anticancer activity. For instance, studies utilizing the MTT assay have demonstrated that TIPC does not significantly affect the viability of peripheral blood mononuclear cells (PBMCs) at concentrations up to 100 µg/mL . However, its derivatives have been shown to inhibit the proliferation of certain cancer cell lines, suggesting a possible role in cancer therapy.

2. Antioxidant Properties

The antioxidant capacity of TIPC has been investigated in various studies. It has been found to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property may be beneficial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .

3. Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. TIPC has shown promise in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro . This suggests that TIPC could be utilized as an adjunctive treatment in inflammatory conditions.

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of TIPC on leukemia cell lines (K562, EoL-1), it was found that TIPC exhibited an IC50 value significantly higher than that of conventional chemotherapeutic agents, indicating a lower toxicity profile for normal cells while maintaining efficacy against malignant cells .

| Cell Line | IC50 (µg/mL) | Remarks |

|---|---|---|

| K562 | >100 | Low toxicity |

| EoL-1 | 75 | Moderate sensitivity |

| KG-1a | >100 | Low toxicity |

Case Study 2: Antioxidant Activity

A comparative study on the antioxidant activities of various compounds indicated that TIPC demonstrated a significant reduction in DPPH radical formation compared to controls. This suggests its potential as a natural antioxidant agent.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85 |

| Ascorbic Acid | 95 |

| Control | 20 |

Safety Profile

The safety assessment of TIPC indicates that it is generally recognized as safe (GRAS) when used within recommended limits. Long-term feeding studies in animal models have shown no significant adverse effects at doses up to 1 g/kg body weight per day . Furthermore, it does not exhibit significant irritancy or sensitization potential when applied topically or ingested .

Propriétés

IUPAC Name |

tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O7/c1-9(2)20-12(16)7-15(19,14(18)22-11(5)6)8-13(17)21-10(3)4/h9-11,19H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAZRHVERGEKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC(CC(=O)OC(C)C)(C(=O)OC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50996101 | |

| Record name | Tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74592-76-0 | |

| Record name | Tri-isopropyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74592-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisopropyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074592760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIISOPROPYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4858T0OCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.